![molecular formula C11H17ClN4O2 B1386904 tert-ブチル {2-[(2-クロロピリミジン-4-イル)アミノ]エチル}カルバメート CAS No. 849751-45-7](/img/structure/B1386904.png)
tert-ブチル {2-[(2-クロロピリミジン-4-イル)アミノ]エチル}カルバメート
概要
説明
“tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate” is a chemical compound with the molecular formula C11H17ClN4O2 . It is a compound with potentially beneficial properties in various fields.
Molecular Structure Analysis
The molecular weight of “tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate” is 272.73 g/mol. The InChI code is 1S/C9H12ClN3O2/c1-9(2,3)15-8(14)13-6-4-5-11-7(10)12-6/h4-5H,1-3H3,(H,11,12,13,14) .科学的研究の応用
薬理学的用途
この化合物は、自然界に広く存在する2つの窒素を含む化合物であるピリミジン誘導体です(DNA、RNA、香味料、および香料)。 ピリミジンは、幅広い薬理学的用途を示すことが報告されています 。 これらの化合物は、代謝拮抗剤(抗葉酸剤など)、抗癌剤、抗菌剤、抗アレルギー剤、チロシンキナーゼ阻害剤、抗菌剤、カルシウムチャネル拮抗剤、抗炎症剤、鎮痛剤、降圧剤、抗リーシュマニア剤、抗結核剤、抗痙攣剤、利尿剤およびカリウム保持剤、抗攻撃性活性など、さまざまな活性を持つことが知られています .
抗癌用途
ピリミジン誘導体は、構造的多様性が高いため、治療分野で広く応用されています。この「優れた骨格」と「誘導体」は、置換されたものも融合したシステムも、長年にわたって多くの生物活性が報告されているため、幅広い関心を集めています。 これらの多様な生物活性には、骨髄性白血病のモジュレーションが含まれます(例えば、イマチニブ、ダサチニブ、ニロチニブはピリミジン系薬剤であり、白血病の確立された治療薬です) .
抗菌用途
抗真菌用途
ピリミジン誘導体は、抗真菌性を示すことが報告されています .
抗寄生虫用途
ピリミジン誘導体は、抗寄生虫性を示すことが報告されています .
利尿用途
抗腫瘍用途
ピリミジン誘導体は、抗腫瘍性を示すことが報告されています .
抗フィラリア用途
作用機序
The mechanism of action of tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate is not well understood. However, it is believed that the tert-butyl group of tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate acts as a nucleophile, attacking the electrophilic center of the 2-chloropyrimidine ring. This reaction results in the formation of a carbamate ester, which is then further reacted with the ethylenediamine to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate are not well understood. However, it is believed that tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate may be toxic to certain organisms, as it has been shown to inhibit the growth of some bacteria and fungi. In addition, tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.
実験室実験の利点と制限
Tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate has several advantages for use in laboratory experiments. It is highly reactive, allowing for the rapid synthesis of a variety of compounds. In addition, tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate is relatively inexpensive, making it an attractive option for researchers on a budget. However, tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate also has several limitations. It is highly toxic, and must be handled with care in the laboratory. In addition, tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate is not always compatible with other compounds, and can react with them to form undesired products.
将来の方向性
There are a variety of potential future directions for the use of tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate in scientific research. One potential application is in the synthesis of pharmaceuticals, as the reactivity of tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate could be used to synthesize a variety of compounds with desirable properties. In addition, tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate could be used to synthesize polymers and metal complexes with a variety of properties. Finally, tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate could be used to study the biochemical and physiological effects of various compounds, as its reactivity could be used to synthesize compounds with specific properties.
Safety and Hazards
特性
IUPAC Name |
tert-butyl N-[2-[(2-chloropyrimidin-4-yl)amino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O2/c1-11(2,3)18-10(17)15-7-6-13-8-4-5-14-9(12)16-8/h4-5H,6-7H2,1-3H3,(H,15,17)(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGGSBPPRBPYNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

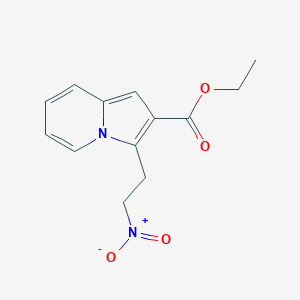
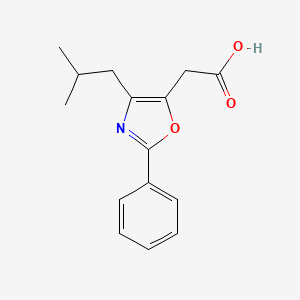
![Ethyl (4-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}phenyl)acetate](/img/structure/B1386824.png)

![N-(tert-Butyl)-6-phenyl-2-(piperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B1386828.png)
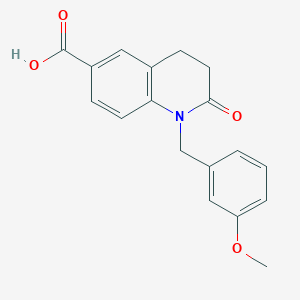
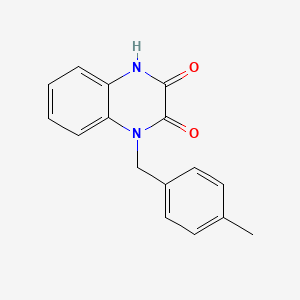
![4,5-Dihydrothieno[2,3-e][1]benzothiophene-2-carboxylic acid](/img/structure/B1386834.png)
![4-{[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]methyl}benzoic acid](/img/structure/B1386837.png)
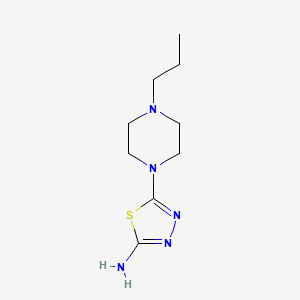
![tert-Butyl 2-(chloromethyl)-4-oxo-1,9-dihydro-4H-pyrrolo-[3',4':3,4]pyrazolo[1,5-a]pyrimidine-8(7H)-carboxylate](/img/structure/B1386841.png)

![1-[(5-Chloro-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1386843.png)
![4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid](/img/structure/B1386844.png)